(R)-2-Phenylaziridine

説明

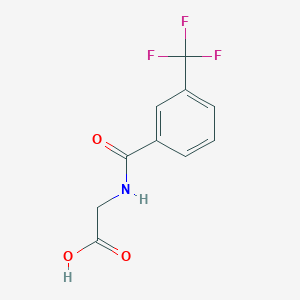

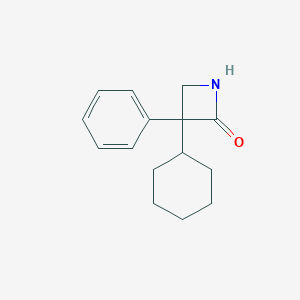

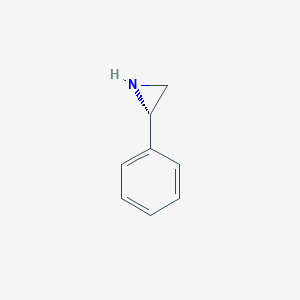

(R)-2-Phenylaziridine is a type of aziridine compound characterized by the presence of a phenyl group attached to the nitrogen-containing three-membered ring structure. Aziridines like (R)-2-Phenylaziridine are of significant interest in organic chemistry due to their reactivity and potential applications in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of enantiomerically pure aziridines, including 2-phenylaziridines, can be achieved through Mitsunobu-type cyclization of corresponding N-protected amino alcohols. This method allows for the formation of aziridines with a trifluoromethyl group, as reported in the synthesis of 2-phenyl- and 2-ethyl-2-trifluoromethylaziridines . Additionally, biotransformations catalyzed by Rhodococcus erythropolis AJ270 have been utilized to produce highly enantiopure 1-arylaziridine-2-carboxylic acid derivatives from racemic 1-arylaziridine-2-carbonitriles under mild conditions .

Molecular Structure Analysis

The molecular structure of aziridines can be complex, as demonstrated by the synthesis and characterization of rhodium complexes with 2,2-dimethyl-3-phenyl-3-allylaziridine. The crystal and molecular structure of these complexes have been elucidated using X-ray diffraction, providing insights into the coordination behavior of aziridines with transition metals .

Chemical Reactions Analysis

Aziridines are known for their ring-opening reactions, which can be highly regioselective and enantiospecific. For instance, the ring opening of N-tosyl aziridines occurs regioselectively at the less hindered carbon under basic conditions. The regioselectivity under acidic conditions varies depending on the substituent at C-2 and the nitrogen protecting group . Furthermore, the ring-opening reactions of 1-phenylaziridine-2S-carboxamide with benzyl bromide result in products with high enantiomeric purity, indicating the potential for stereoselective synthesis . BH3-promoted β-lithiation of N-alkyl-2-phenylaziridines has also been shown to be regioselective, leading to the enantioselective preparation of cis-2,3-disubstituted aziridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of aziridines are closely related to their reactivity. The Lewis acid complexation of N-alkyl-2-phenylaziridines with BH3, for example, enables regioselective β-lithiation, suggesting that the electronic and steric properties of aziridines can be manipulated to achieve specific reactivity patterns . The photophysical properties of aziridine derivatives have also been explored in the context of luminescent biotinylation reagents, where the reactivity of the aziridine ring plays a crucial role in the binding and emission properties of the complexes .

科学的研究の応用

Rhodium-Catalyzed Carbonylative Ring Expansion

A study by Ardura, López, and Sordo (2006) explored the use of [Rh(CO)2Cl]2 in catalyzing the carbonylative ring expansions of N-tert-butyl-2-phenylaziridine to yield 2-azetidinone. The presence of a phenyl substituent in (R)-2-Phenylaziridine facilitates the insertion of the metal atom into the C-N bond through hyperconjugation interaction, demonstrating the utility of (R)-2-Phenylaziridine in selective organic transformations (Ardura, López, & Sordo, 2006).

Ring-Opening Reactions

Hiyama, Koide, and Nozaki (1975) investigated the oxidation of 2-phenylaziridine with lead tetraacetate, resulting in benzaldehyde as the primary product. This reaction showcases the potential of (R)-2-Phenylaziridine in generating useful intermediates for organic synthesis (Hiyama, Koide, & Nozaki, 1975).

Biotransformations in Synthesis

Wang et al. (2007) demonstrated that the biotransformation of racemic 1-arylaziridine-2-carbonitriles by Rhodococcus erythropolis AJ270 produces highly enantiopure compounds. This study highlights the application of (R)-2-Phenylaziridine in enantioselective synthesis, crucial for creating substances with specific stereochemistry (Wang et al., 2007).

Statistical Modeling in Protein Expression Studies

While not directly related to (R)-2-Phenylaziridine, Breitwieser et al. (2011) discuss general statistical modeling in protein expression studies, which could be pertinent to understanding the interactions and implications of compounds like (R)-2-Phenylaziridine in biological systems (Breitwieser et al., 2011).

Synthesis of Arylaziridines

Musio et al. (2009) reported on the synthesis of optically active arylaziridines, including methods for creating alpha,alpha-disubstituted aziridines from N-tert-butylsulfonyl-2-phenylaziridine. This research contributes to the understanding of synthesizing and manipulating structures similar to (R)-2-Phenylaziridine (Musio et al., 2009).

特性

IUPAC Name |

(2S)-2-phenylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIKLFWSUVVUKT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Phenylaziridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。